molecular formula C5H11NO3 B3143847 O-methyl-d-threonine CAS No. 537697-28-2

O-methyl-d-threonine

Cat. No.: B3143847
CAS No.: 537697-28-2
M. Wt: 133.15 g/mol
InChI Key: FYCWLJLGIAUCCL-IUYQGCFVSA-N
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Description

O-methyl-d-threonine is a derivative of the amino acid threonine, where a methyl group is attached to the oxygen atom of the hydroxyl group. This compound has the molecular formula C5H11NO3 and is known for its unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-methyl-d-threonine can be synthesized through various methods. One common approach involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Another method involves the esterification of D-allothreonine followed by intramolecular cyclization and ring opening to obtain D-threonine .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts such as threonine aldolases, which offer high stereoselectivity and mild reaction conditions. These enzymes are isolated from various bacterial and fungal species and are used to catalyze the synthesis of β-hydroxy-α-amino acids .

Chemical Reactions Analysis

Types of Reactions: O-methyl-d-threonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The hydroxyl side-chain can undergo O-linked glycosylation and phosphorylation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include threonine kinases for phosphorylation and various aldehydes for aldol reactions . The conditions for these reactions typically involve mild temperatures and neutral pH to maintain the integrity of the amino acid structure.

Major Products Formed: The major products formed from the reactions of this compound include phosphorylated derivatives and glycosylated compounds. These products are important in various biochemical pathways and have significant biological functions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to O-methyl-d-threonine include O-methyl-dl-threonine and O-methyl-dl-serine . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness: this compound is unique due to its specific methylation at the hydroxyl group, which alters its chemical properties and biological activity.

Properties

IUPAC Name

(2R,3S)-2-amino-3-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-methyl-d-threonine

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